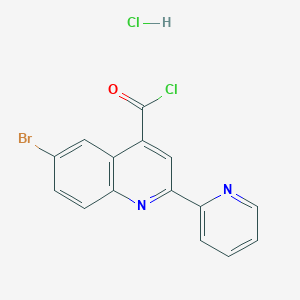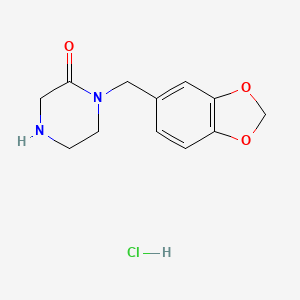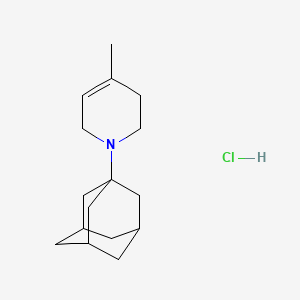
1-(1-Adamantyl)-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of “1-(1-Adamantyl)ethylamine hydrochloride” has been reported in literature . The process involves the preparation of an intermediate N-(1-adamantyl)-acetamide through a Ritter-type reaction starting with adamantine or 1-bromoadamantane, acetonitrile, and sulfuric acid . This intermediate is then deacetylated to afford 1-amino-adamantane, and the salt formed with anhydrous HCl gives the final product .
Chemical Reactions Analysis
The chemical reactions involving adamantane derivatives have been studied extensively . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Prophylaxis and Treatment of Influenza A Virus
The compound is indicated for the prophylaxis and treatment of illness caused by various strains of influenza A virus in adults (17 years and older) . It’s used to prevent the flu and to reduce the severity of symptoms if treatment is started within 48 hours of the onset of symptoms.
Antimicrobial Activity
Hydrazide-hydrazones derivatives, which include adamantyl derivatives, have shown promising antimicrobial activities . They have been researched for their potential to inhibit the growth of bacteria, fungi, and other microorganisms.
Anticancer Activity
Some hydrazide-hydrazones derivatives have demonstrated anticancer activities . They have been studied for their potential to inhibit the growth of cancer cells and induce apoptosis (programmed cell death).
Antituberculosis Activity
Hydrazide-hydrazones derivatives have also been researched for their antituberculosis activities . They could potentially inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis.
Antiviral Activity
Apart from their activity against influenza A virus, hydrazide-hydrazones derivatives have shown antiviral activities against other viruses . They could potentially inhibit viral replication and prevent viral infections.
Anticonvulsant Activity
Some hydrazide-hydrazones derivatives have demonstrated anticonvulsant activities . They have been studied for their potential to prevent or reduce the frequency of seizures in conditions like epilepsy.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Research in adamantane chemistry, particularly those involving double-bonded adamantane derivatives, is one of the most important and promising lines . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Propiedades
IUPAC Name |
1-(1-adamantyl)-4-methyl-3,6-dihydro-2H-pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N.ClH/c1-12-2-4-17(5-3-12)16-9-13-6-14(10-16)8-15(7-13)11-16;/h2,13-15H,3-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJYZUHPLYGQKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCN(CC1)C23CC4CC(C2)CC(C4)C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Oxa-1-azaspiro[4.5]decane](/img/structure/B1527076.png)
![3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid](/img/structure/B1527077.png)
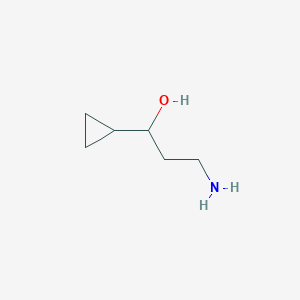
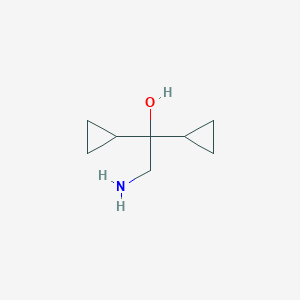

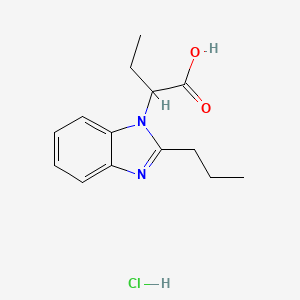
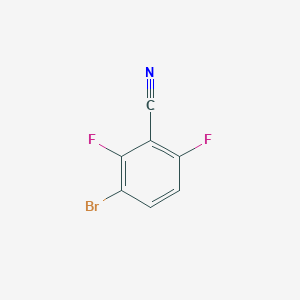



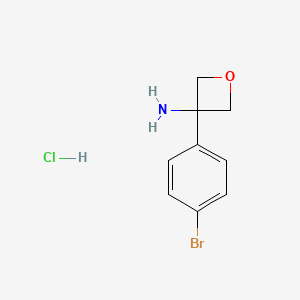
![7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B1527097.png)
